molecular formula C8H11N3 B018212 2-Dimethylamino-4-vinylpyrimidine CAS No. 100383-40-2

2-Dimethylamino-4-vinylpyrimidine

Cat. No. B018212
M. Wt: 149.19 g/mol
InChI Key: DCLHFRPXKKDOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylamino-4-vinylpyrimidine (DMVP) is a chemical compound with the molecular formula C9H12N4. DMVP is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

2-Dimethylamino-4-vinylpyrimidine has been widely used in scientific research due to its unique properties. One of the primary applications of 2-Dimethylamino-4-vinylpyrimidine is as a fluorescent probe for the detection of nucleic acids. 2-Dimethylamino-4-vinylpyrimidine has been shown to selectively bind to DNA and RNA, producing a strong fluorescence signal that can be used for diagnostic purposes. 2-Dimethylamino-4-vinylpyrimidine has also been used as a photosensitizer for the treatment of cancer. In addition, 2-Dimethylamino-4-vinylpyrimidine has been investigated for its potential as a catalyst in organic synthesis reactions.

Mechanism Of Action

The mechanism of action of 2-Dimethylamino-4-vinylpyrimidine is not fully understood, but it is believed to involve the interaction of the pyrimidine ring with nucleic acids. 2-Dimethylamino-4-vinylpyrimidine has been shown to selectively bind to DNA and RNA, producing a strong fluorescence signal. In addition, 2-Dimethylamino-4-vinylpyrimidine has been shown to induce apoptosis in cancer cells, suggesting that it may interfere with DNA replication or repair.

Biochemical And Physiological Effects

2-Dimethylamino-4-vinylpyrimidine has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, some studies have reported mild cytotoxic effects at high concentrations. 2-Dimethylamino-4-vinylpyrimidine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 2-Dimethylamino-4-vinylpyrimidine is its high selectivity for nucleic acids, making it a useful tool for the detection of DNA and RNA. 2-Dimethylamino-4-vinylpyrimidine is also relatively easy to synthesize and has a low toxicity profile. However, 2-Dimethylamino-4-vinylpyrimidine is not suitable for use in vivo due to its limited bioavailability and potential cytotoxic effects at high concentrations.

Future Directions

There are several future directions for research on 2-Dimethylamino-4-vinylpyrimidine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 2-Dimethylamino-4-vinylpyrimidine as a potential chemotherapeutic agent for the treatment of cancer. Additionally, 2-Dimethylamino-4-vinylpyrimidine could be further explored as a catalyst for organic synthesis reactions. Finally, the development of new fluorescent probes based on 2-Dimethylamino-4-vinylpyrimidine could have important applications in the diagnosis and treatment of diseases.

Synthesis Methods

2-Dimethylamino-4-vinylpyrimidine can be synthesized using a variety of methods, including the reaction of 2,4-dichloropyrimidine with dimethylformamide dimethyl acetal and vinyl magnesium bromide. Another synthesis method involves the reaction of 2,4-dichloropyrimidine with dimethylamine and vinyl magnesium bromide. Both methods have been reported to yield 2-Dimethylamino-4-vinylpyrimidine with high purity and yield.

properties

CAS RN

100383-40-2

Product Name

2-Dimethylamino-4-vinylpyrimidine

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-ethenyl-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C8H11N3/c1-4-7-5-6-9-8(10-7)11(2)3/h4-6H,1H2,2-3H3

InChI Key

DCLHFRPXKKDOCW-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC(=N1)C=C

Canonical SMILES

CN(C)C1=NC=CC(=N1)C=C

synonyms

Pyrimidine, 2-dimethylamino-4-vinyl- (6CI)

Origin of Product

United States

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